Methyl 6-nitrobenzofuran-2-carboxylate Methyl 6-nitrobenzofuran-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17478764
InChI: InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
SMILES:
Molecular Formula: C10H7NO5
Molecular Weight: 221.17 g/mol

Methyl 6-nitrobenzofuran-2-carboxylate

CAS No.:

Cat. No.: VC17478764

Molecular Formula: C10H7NO5

Molecular Weight: 221.17 g/mol

* For research use only. Not for human or veterinary use.

Methyl 6-nitrobenzofuran-2-carboxylate -

Specification

Molecular Formula C10H7NO5
Molecular Weight 221.17 g/mol
IUPAC Name methyl 6-nitro-1-benzofuran-2-carboxylate
Standard InChI InChI=1S/C10H7NO5/c1-15-10(12)9-4-6-2-3-7(11(13)14)5-8(6)16-9/h2-5H,1H3
Standard InChI Key FSZPZZVURCFHAU-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC2=C(O1)C=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Nomenclature Details

Chemical Identity

Methyl 6-nitrobenzofuran-2-carboxylate (IUPAC: methyl 6-nitro-1-benzofuran-2-carboxylate) belongs to the benzofuran class of heterocyclic compounds. Its molecular formula is C10_{10}H7_{7}NO5_{5}, with a molecular weight of 221.17 g/mol—identical to its 5-nitro and 7-nitro isomers due to positional isomerism . The nitro group at the 6-position introduces distinct electronic effects compared to other isomers, influencing reactivity and intermolecular interactions.

Table 1: Comparative Structural Properties of Nitrobenzofuran Methyl Esters

Property5-Nitro Isomer 6-Nitro Isomer (Inferred)7-Nitro Isomer
Molecular FormulaC10_{10}H7_{7}NO5_{5}C10_{10}H7_{7}NO5_{5}C10_{10}H7_{7}NO5_{5}
Molecular Weight (g/mol)221.17221.17221.17
Nitro Group Position567
LogP2.65 ~2.5–3.0N/A
PSA (Ų)85.26 ~85–90N/A

Synthesis and Preparation

Synthetic Routes

The synthesis of methyl 6-nitrobenzofuran-2-carboxylate can be inferred from methodologies used for analogous compounds. A two-step approach is typical:

  • Nitration of Benzofuran Precursors: Direct nitration of methyl benzofuran-2-carboxylate under controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) may yield the 6-nitro derivative, though regioselectivity depends on directing effects of existing substituents .

  • Esterification of Nitrobenzofuran Carboxylic Acids: Alternative routes involve esterifying 6-nitrobenzofuran-2-carboxylic acid (CAS 64209-68-3) with methanol in the presence of acid catalysts like H2_{2}SO4_{4} .

Key Reaction Conditions:

  • Nitration: Temperature control is critical to avoid over-nitration or ring degradation .

  • Esterification: Prolonged reflux (e.g., 12–24 hours) ensures complete conversion of the carboxylic acid to the ester .

Physicochemical Properties

Solubility and Stability

While experimental data for the 6-nitro isomer is lacking, its solubility profile likely resembles that of 6-nitrobenzofuran-2-carboxylic acid, which is sparingly soluble in polar solvents like water but dissolves in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) . Stability under ambient conditions is expected to be moderate, with degradation accelerated by light or heat due to the nitro group’s photosensitivity.

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands near 1720 cm1^{-1} (ester C=O stretch) and 1520–1350 cm1^{-1} (asymmetric/symmetric NO2_{2} stretches) .

  • NMR Spectroscopy: 1^{1}H NMR would show deshielded aromatic protons adjacent to the nitro group (δ 8.5–9.0 ppm) and a singlet for the methyl ester (δ 3.9–4.1 ppm).

Pharmacological and Biological Activities

Antimicrobial Effects

Nitrobenzofurans show broad-spectrum antimicrobial activity. Methyl 7-nitrobenzofuran-2-carboxylate inhibits bacterial growth at MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting the 6-nitro isomer could share this trait.

Applications in Materials Science

Nitrobenzofuran esters serve as precursors for fluorescent dyes and nonlinear optical (NLO) materials. The electron-withdrawing nitro group enhances charge-transfer interactions, making these compounds candidates for organic light-emitting diodes (OLEDs) .

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